2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide
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Description
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16BrN5O3 and its molecular weight is 454.284. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects based on diverse research findings.
Structural Characteristics
This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its pharmacological significance. The presence of the bromophenyl and methoxyphenyl substituents may enhance its interactions with biological targets. The molecular formula is C20H18BrN5O2 with a molecular weight of approximately 452.3 g/mol .
Synthesis Overview
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazolo[1,5-d][1,2,4]triazine scaffold followed by substitution reactions to introduce the bromophenyl and methoxyphenyl groups. Detailed synthetic pathways are crucial for understanding how structural modifications can influence biological activity.
Biological Activity
Research has indicated that compounds containing the pyrazolo[1,5-d][1,2,4]triazine structure exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazolo[1,5-d][1,2,4]triazine possess significant antimicrobial properties. For instance, compounds were evaluated against different bacterial strains and demonstrated effective inhibition .
- Anticancer Properties : Some pyrazolines have shown cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) suggests that modifications to the triazine core can enhance potency .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties in various in vivo models .
Case Study 1: Antimicrobial Activity
A study evaluated several pyrazolo[1,5-d][1,2,4]triazine derivatives for their antimicrobial activity. Among them, specific compounds showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of related compounds, researchers utilized MTT assays to assess cytotoxicity against HepG-2 and MCF-7 cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
4-Oxopyrazolo[1,5-d][1,2,4]triazine Derivative | C19H15BrN5O | Antimicrobial |
3-Arylpyrazolo[3,4-b]quinolin-6(5H)-one | C20H16N4O | Anticancer |
5-Fluoro-3-methylpyrazole | C6H6F3N3 | Antifungal |
This table illustrates how variations in substituents and core structures can lead to differing biological activities among related compounds.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-29-18-5-3-2-4-15(18)23-19(27)11-25-20(28)17-10-16(24-26(17)12-22-25)13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMCCYGUEVIWTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.